3-(2,6-Diethylpyridin-4-yl)butan-2-one
Description
3-(2,6-Diethylpyridin-4-yl)butan-2-one is a ketone derivative featuring a pyridine ring substituted with two ethyl groups at the 2- and 6-positions and a butan-2-one moiety at the 4-position. Its pyridine core contributes to unique electronic properties, while the ethyl groups and ketone moiety influence solubility, steric effects, and reactivity.
Properties
CAS No. |
88300-58-7 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-(2,6-diethylpyridin-4-yl)butan-2-one |
InChI |
InChI=1S/C13H19NO/c1-5-12-7-11(9(3)10(4)15)8-13(6-2)14-12/h7-9H,5-6H2,1-4H3 |
InChI Key |
VFYWHEMAQBVOLU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=N1)CC)C(C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Diethylpyridin-4-yl)butan-2-one typically involves the reaction of 2,6-diethylpyridine with butan-2-one under specific conditions. The reaction may require the use of catalysts and controlled temperature to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Diethylpyridin-4-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
3-(2,6-Diethylpyridin-4-yl)butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 3-(2,6-Diethylpyridin-4-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
Ethyl substituents at the 2- and 6-positions on the pyridine ring enhance steric bulk compared to smaller substituents (e.g., methyl or hydroxyl/ethoxy groups in other compounds).
Ketone Functionality :
- All compounds share a butan-2-one group, but its conjugation with other moieties varies. For example, 4-Phenylbut-3-en-2-one features an α,β-unsaturated ketone, enabling Michael addition reactions, whereas this compound lacks conjugation, favoring nucleophilic additions .
Substituent Effects: The 3-ethoxy-4-hydroxyphenyl group in 4-(3-Ethoxy-4-hydroxyphenyl)butan-2-one provides polar functional groups, enhancing solubility in polar solvents and antimicrobial activity .
Physicochemical and Functional Comparisons
Electronic and Steric Properties :
- Pyridine vs. For instance, 4-(p-Tolyl)butan-2-one’s methyl group activates the benzene ring toward electrophiles, while the pyridine ring in the target compound may direct reactions to specific positions .
- Ethyl vs. Methyl/Polar Groups : The diethyl substituents in this compound create significant steric hindrance, which could impede coordination with metal ions compared to less bulky analogs like 4-Phenylbut-3-en-2-one.
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